Cas no 95-72-7 (2-Chloro-1,4-dimethylbenzene)

2-Chloro-1,4-dimethylbenzene structure
2-Chloro-1,4-dimethylbenzene structure
2-Chloro-1,4-dimethylbenzene
95-72-7
C8H9Cl
140.610061407089
MFCD00000564
34813
24856134

2-Chloro-1,4-dimethylbenzene Properties

Names and Identifiers

    • 2-Chloro-1,4-dimethylbenzene
    • 2-Chloro-p-xylene
    • 2,5-Dimethylchlorobenzene
    • Benzene, 2-chloro-1,4-dimethyl-
    • 1-Chloro-2,5-dimethylbenzene
    • Chloro-p-xylene
    • p-Xylene, 2-chloro-
    • 2-chloro-1,4-dimethyl-benzene
    • 3Y9K758WLV
    • Chloro-p-xylene (VAN)
    • 2-chlor-p-xylol
    • NSC60148
    • PubChem3640
    • 2-chloro-1,4-xylene
    • p-Xylene, 2-chloro- (8CI)
    • 2-CHLORO-4-METHYLTOLUENE
    • 2-chloranyl-1,4-dimethyl-benzene
    • ANW-
    • 2-Chloro-1,4-dimethylbenzene (ACI)
    • p-Xylene, 2-chloro- (7CI, 8CI)
    • 1,4-Dimethyl-2-chlorobenzene
    • 2,5-Dimethyl-1-chlorobenzene
    • Monochloro-p-xylene
    • NSC 60148
    • SCHEMBL89325
    • EINECS 260-525-8
    • EINECS 202-444-2
    • UNII-3Y9K758WLV
    • AKOS005255110
    • FS-4295
    • NSC-60148
    • DTXCID2048955
    • 57030-73-6
    • A845443
    • NS00040458
    • MFCD00000564
    • Q27894523
    • EN300-78338
    • monochloro-p-xylene
    • F0001-2278
    • p-Xylene, monochloro derivative
    • W-109361
    • p-Xylene, 2-chloro-(8CI)
    • 95-72-7
    • SY053924
    • 2-Chloro-1,4-dimethylbenzene, >=99.0%
    • E83795
    • DTXSID9059125
    • 1,4-dimethyl-2-chlorobenzene
    • +Expand
    • MFCD00000564
    • KZNRNQGTVRTDPN-UHFFFAOYSA-N
    • 1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
    • ClC1C(C)=CC=C(C)C=1

Computed Properties

  • 140.03900
  • 0
  • 0
  • 0
  • 140.039278
  • 9
  • 90.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.95680
  • 0.00000
  • n20/D 1.524(lit.)
    n20/D 1.524
  • 186°C
  • 2 °C (lit.)
    2-3 °C
  • Fahrenheit: 152.6 ° f
    Celsius: 67 ° c
  • 3596
  • Transparent colorless to yellowish liquid
  • 1.049 g/mL at 25 °C(lit.)

2-Chloro-1,4-dimethylbenzene Security Information

  • GHS07 GHS07
  • 3
  • 3.2
  • S26; S36
  • III
  • R22; R36/38
  • Xn Xn
  • 1993
  • H302,H315,H319
  • P305+P351+P338
  • warning
  • III
  • 22-36/38
  • Warning
  • 3.2

2-Chloro-1,4-dimethylbenzene Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Chloro-1,4-dimethylbenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB61602-1g
2-Chloro-p-xylene
95-72-7 99%
1g
$10.00 2024-07-18
Aaron
AR003HJI-25g
2-Chloro-1,4-dimethylbenzene
95-72-7 98%
25g
$29.00 2024-07-18
abcr
AB140091-25g
2-Chloro-p-xylene, 98%; .
95-72-7 98%
25g
€46.20
Alichem
A013026176-250mg
2,5-Dimethylchlorobenzene
95-72-7 97%
250mg
$504.00 2023-08-31
Apollo Scientific
OR48258-25g
2,5-Dimethylchlorobenzene
95-72-7 98%
25g
£45.00 2023-09-02
Chemenu
CM343569-500g
2-Chloro-p-xylene
95-72-7 95%+
500g
$458
Enamine
EN300-78338-0.05g
2-chloro-1,4-dimethylbenzene
95-72-7 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
K07478-100g
2-Chloro-1,4-dimethylbenzene
95-72-7 97%
100g
$220 2021-10-21
Life Chemicals
F0001-2278-0.25g
2-Chloro-1,4-dimethylbenzene
95-72-7 95%+
0.25g
$18.0 2023-09-07
TRC
C014030-1g
2-Chloro-p-xylene
95-72-7
1g
$ 65.00 2023-09-08

2-Chloro-1,4-dimethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: 2,2,2-Trifluoroethanol Solvents: Water ;  15 h, 25 °C
Reference
Electrophilic Aromatic Chlorination and Haloperoxidation of Chloride Catalyzed by Polyfluorinated Alcohols: A New Manifestation of Template Catalysis
Ben-Daniel, Revital; De Visser, Samueel P.; Shaik, Sason; Neumann, Ronny, Journal of the American Chemical Society, 2003, 125(40), 12116-12117

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Selectfluor Solvents: Dimethylformamide
1.2 Solvents: Water
Reference
Process for generating electrophiles from anions by reaction with electrophilic fluorinating agent
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Hydrogen peroxide salts as reagents in the oxidative halogenation of aromatic compounds
Rudakova, N. I.; Erykalov, Yu. G.; Zharikova, S. M.; Dmitrieva, E. V.; Mataradze, M. S., Zhurnal Obshchei Khimii, 1995, 65(2), 315-17

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Silver hexafluoroantimonate ,  9,10-Dihydro-9-(methylthio)-9,10[1′,2′]-benzenoanthracene Solvents: 1,2-Dichloroethane ;  1 h, rt
Reference
Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides
Nishii, Yuji ; Ikeda, Mitsuhiro; Hayashi, Yoshihiro ; Kawauchi, Susumu; Miura, Masahiro, Journal of the American Chemical Society, 2020, 142(3), 1621-1629

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetyl chloride Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile ;  7 - 8 h, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
A novel and efficient ceric ammonium nitrate catalyzed oxidative nuclear chlorination of activated aromatic compounds by acetyl chloride
Roy, Subhas Chandra; Rana, Kalyan Kumar; Guin, Chandrani; Banerjee, Biplab, Synlett, 2003, (2), 221-222

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Versatility of zeolites as catalysts for ring or side-chain aromatic chlorinations by sulfuryl chloride
Delaude, Lionel; Laszlo, Pierre, Journal of Organic Chemistry, 1990, 55(18), 5260-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Phosphonium, methyltrioctyl-, nitrate (1:1) Solvents: Water ;  96 h, 80 °C
Reference
Phosphonium nitrate ionic liquid catalysed electrophilic aromatic oxychlorination
Noe, Marco; Perosa, Alvise; Selva, Maurizio; Zambelli, Luca, Green Chemistry, 2010, 12(9), 1654-1660

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Calcium hypochlorite Catalysts: Acetic acid Solvents: Acetone ,  Water
Reference
Ring chlorination of benzenoid compounds using calcium hypochlorite [Ca(OCl)2]
Nwaukwa, Stephen O.; Keehn, Philip M., Synthetic Communications, 1989, 19(5-6), 799-804

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Aluminum chloride
Reference
Sulfur(VI) fluoride compounds and methods for the preparation thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ,  Acetonitrile ;  rt → -40 °C; 30 min, -40 °C; 16 h, rt
1.2 Reagents: Water
Reference
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts
Erturk, Erkan; Yesil, Tolga A., Journal of Organic Chemistry, 2022, 87(19), 12558-12573

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Sodium chloride ;  0.5 h, rt
Reference
Grindstone chemistry: (diacetoxyiodo)benzene-mediated oxidative nuclear halogenation of arenes using NaCl, NaBr or I2
Karade, N. N.; Tiwari, G. B.; Huple, D. B.; Siddiqui, T. A. J., Journal of Chemical Research, 2006, (6), 366-368

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium tetrachloroiodate Solvents: Acetic acid
Reference
Halogenation using quaternary ammonium polyhalides. XIX. Aromatic chlorination of arenes with benzyltrimethylammonium tetrachloroiodate
Kajigaeshi, Shoji; Ueda, Yasuhiro; Fujisaki, Shizuo; Kakinami, Takaaki, Bulletin of the Chemical Society of Japan, 1989, 62(6), 2096-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  2 h, 80 °C
Reference
Preparation and spectroscopic study of 13-substituted 2,11-dithiahexahydro[3.3]paracyclophanes
Lin, Shaw-Tao; Yang, Ya-Chen; Lin, Shu-Farn; Hwang, Lih-Jiun, Journal of Chemical Research, 2005, (11), 708-711

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium chloride ,  1-[[(4-Methylphenyl)sulfonyl]oxy]-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ;  16 h, rt
Reference
1,2-Benziodoxol-3(1H)-one derivative
Zhdankin, Viktor V., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium chloride ,  2,2′-Bipyridinium, 1,1′-difluoro-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  113 h, rt
Reference
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Singh, Rajendra P.; Umemoto, Teruo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Synthetic Circuit 16

Reaction Conditions
1.1 690 °C
Reference
Effects of the film thickness on the morphology, structure, and crystal orientation behavior of poly(chloro-p-xylylene) films
Tan, Kaiyuan; Zhang, Hao; Wen, Maoping; Du, Ziwei, Journal of Applied Polymer Science, 2015, 132(5),

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium chloride ,  2,2′-Bipyridinium, 1,1′-difluoro-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  113 h, 22 °C
Reference
1,1-Difluoro-2,2-bipyridinium bis(Tetrafluoroborate)
Singh, Rajendra P.; Umemoto, Teruo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Potassium peroxymonosulfate ;  20 min
Reference
Aromatic substitution in ball mills: formation of aryl chlorides and bromides using potassium peroxomonosulfate and NaX
Schmidt, Robert; Stolle, Achim; Ondruschka, Bernd, Green Chemistry, 2012, 14(6), 1673-1679

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethanolamine ,  Tris(2,2′-bipyridine)ruthenium(2+) diperchlorate Catalysts: Nickel(2+), [rel-(1R,4R,8S,11S)-1,4,8,11-tetraazacyclotetradecane-κN1,κN4,κN8,κN… Solvents: Acetonitrile ;  3 h, 25 °C
Reference
Photochemical dehalogenation mediated by macrocyclic nickel(II) complexes
Mochizuki, Katsura; Suzuki, Mana, Inorganic Chemistry Communications, 2011, 14(6), 902-905

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane ;  16 - 18 h, 80 °C
Reference
Regiospecific chlorination of xylenes using K-10 montmorillonite clay
Thirumamagal, B. T. S.; Narayanasamy, Sureshbabu; Venkatesan, R., Synthetic Communications, 2008, 38(16), 2820-2825

2-Chloro-1,4-dimethylbenzene Raw materials

2-Chloro-1,4-dimethylbenzene Preparation Products

2-Chloro-1,4-dimethylbenzene Suppliers

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2-Chloro-1,4-dimethylbenzene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-72-7)2-Chloro-1,4-dimethylbenzene
A1207556
99%/99%
100g/500g
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